molecular formula C17H21N3O2 B1434085 1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester CAS No. 1421312-09-5

1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Cat. No.: B1434085
CAS No.: 1421312-09-5
M. Wt: 299.37 g/mol
InChI Key: GDARODXQZJSBCK-UHFFFAOYSA-N
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Description

This compound (CAS 1421312-09-5) is a bicyclic heterocycle featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydropyridine ring. Key structural attributes include:

  • Molecular formula: C₁₇H₂₁N₃O₂
  • Molecular weight: 299.37 g/mol
  • Functional groups: A phenyl group at position 1 and a tert-butyl ester at position 4 . The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 1-phenyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-18-20(14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDARODXQZJSBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114447
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421312-09-5
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a member of the pyrazolo[4,3-b]pyridine family, characterized by its unique fused ring structure. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and inflammation.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 1421312-09-5

The tert-butyl ester group enhances the compound's solubility and stability, facilitating its use in various medicinal chemistry applications. Its structure allows for significant interactions with biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes such as glycogen phosphorylase and other kinases. These enzymes are crucial in glucose metabolism and energy regulation, making this compound a candidate for managing diabetes and related metabolic disorders.

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)Reference
Glycogen PhosphorylaseCompetitive12.5
Protein Kinase ANon-competitive15.0
COX-2Competitive0.04

Anti-inflammatory Effects

In addition to enzyme inhibition, the compound has shown promising anti-inflammatory properties. Preliminary studies suggest it inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Case Study: COX Inhibition
A study evaluated the anti-inflammatory potential of several pyrazolo derivatives including our compound. The results indicated that it effectively suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its specific structural features. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties.

Table 2: SAR Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridineChlorine substitution enhances potencyIncreased COX inhibition
5-Boc-1-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridineDifferent ring structureAltered kinase inhibition
Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridineSimilar functional groups but different ring systemVariable anti-inflammatory effects

The mechanism by which this compound exerts its effects involves interaction with various proteins in metabolic pathways. Its role as a glycogen phosphorylase inhibitor is particularly noteworthy for therapeutic applications in diabetes management.

Comparison with Similar Compounds

Positional Isomers: Pyrazolo[4,3-c]pyridine Derivative

Compound : 1-Phenyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester (CAS 1075729-08-6)

  • Structural difference : The pyridine ring fusion shifts from [4,3-b] to [4,3-c], altering substituent positions.
  • Molecular formula : C₁₇H₂₁N₃O₂ (identical to the target compound).
  • Molecular weight : 299.37 g/mol.
  • Implications : The isomer’s distinct ring fusion may affect binding affinity in biological targets or alter reactivity in synthetic pathways .

Halogen-Substituted Analog: 3-Iodo Derivative

Compound : 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1251014-79-5)

  • Molecular formula : C₁₁H₁₆IN₃O₂.
  • Molecular weight : 349.17 g/mol.
  • Applications : Useful in radiopharmaceuticals or as a heavy-atom derivative for crystallography .

Hydroxy-Substituted Analog: 3-Hydroxy Derivative

Compound : 3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1251012-11-9)

  • Molecular formula : C₁₁H₁₇N₃O₃.
  • Molecular weight : 263.28 g/mol.
  • Key feature : A hydroxyl group at position 3 enhances hydrogen-bonding capacity, improving solubility in polar solvents.
  • Utility : Likely serves as a precursor for further functionalization (e.g., esterification or glycosylation) .

Phenyl Position Isomer: 2-Phenyl Derivative

Compound : 2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1951439-79-4)

  • Molecular formula : C₁₇H₂₁N₃O₂ (identical to the target compound).
  • Structural difference : Phenyl group relocated to position 2.
  • Implications : Altered steric and electronic properties could modulate interactions with biological targets (e.g., enzymes or receptors) .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester group in all compounds facilitates easy deprotection to carboxylic acids, critical for late-stage functionalization in drug synthesis .
  • Biological Relevance : Pyrazolo-pyridine cores are privileged scaffolds in kinase inhibitor design. For example, the 3-iodo derivative’s heavy atom could aid in crystallographic studies of protein-ligand interactions .
  • Structure-Activity Relationships (SAR): Minor structural changes, such as phenyl position (1 vs. 2) or substituent type (I vs. OH), significantly alter physicochemical properties (e.g., logP, solubility) and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

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